molecular formula C13H21N3OS2 B12558459 3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL CAS No. 189184-08-5

3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL

Cat. No.: B12558459
CAS No.: 189184-08-5
M. Wt: 299.5 g/mol
InChI Key: ZXNMDYMZNJMEGK-UHFFFAOYSA-N
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Description

3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[222]octan-3-OL is a complex organic compound that features a unique combination of a thiadiazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL typically involves the formation of the thiadiazole ring followed by the introduction of the bicyclic octane structure. One common method involves the reaction of a butylsulfanyl-substituted thiadiazole with a bicyclic octane derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL is unique due to its combination of a thiadiazole ring and a bicyclic octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

189184-08-5

Molecular Formula

C13H21N3OS2

Molecular Weight

299.5 g/mol

IUPAC Name

3-(4-butylsulfanyl-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C13H21N3OS2/c1-2-3-8-18-12-11(14-19-15-12)13(17)9-16-6-4-10(13)5-7-16/h10,17H,2-9H2,1H3

InChI Key

ZXNMDYMZNJMEGK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NSN=C1C2(CN3CCC2CC3)O

Origin of Product

United States

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